![molecular formula C9H6ClF5N2O B2686266 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2224368-71-0](/img/structure/B2686266.png)
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide, also known as DFE-1, is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.
Mechanism of Action
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting HSP90, 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide disrupts the function of several proteins that are critical for cancer cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to have minimal toxicity in pre-clinical studies, with no significant adverse effects observed in normal cells or tissues. It has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its specificity for HSP90, which reduces the risk of off-target effects. However, 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is still in the pre-clinical stage of development, and more research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the development of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a cancer treatment. One potential direction is to investigate its use in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative disorders or infectious diseases. Additionally, further research is needed to optimize the synthesis method of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide and to determine its efficacy and safety in clinical trials.
Conclusion
In conclusion, 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. Its specificity for HSP90 and minimal toxicity make it a promising candidate for further development as a cancer treatment. However, more research is needed to determine its efficacy and safety in humans and to explore its potential use in other diseases.
Synthesis Methods
The synthesis of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material is 6-chloro-3-pyridinecarboxylic acid, which is converted to 6-chloro-3-pyridinecarboxylic acid chloride. This intermediate is then reacted with 2,2-difluoroethylamine and trifluoromethylamine to form 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide.
Scientific Research Applications
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied in pre-clinical models for its potential use in the treatment of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has also demonstrated synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
6-chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2O/c10-6-1-5(9(13,14)15)4(2-16-6)8(18)17-3-7(11)12/h1-2,7H,3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVWTSQCUQXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)NCC(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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